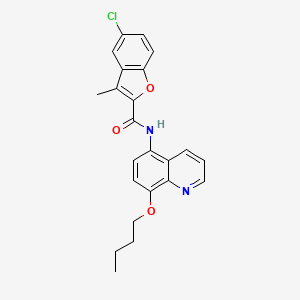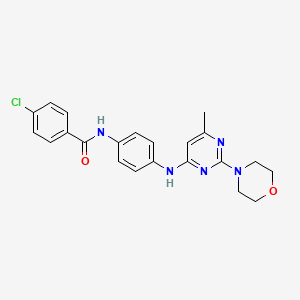![molecular formula C24H27N3O2 B11299077 N-[4-(diethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11299077.png)
N-[4-(diethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methoxy group, and a pyridinyl group attached to a benzamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The process may also include purification steps such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran (THF). Substitution reactions may involve the use of catalysts or specific temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of new functionalized compounds with varied properties.
科学的研究の応用
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and other materials with specific properties.
作用機序
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Some compounds similar to N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE include:
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-3-YL)BENZAMIDE
- N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
The uniqueness of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can interact with a wide range of molecular targets and undergo diverse chemical reactions.
特性
分子式 |
C24H27N3O2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
N-[[4-(diethylamino)phenyl]methyl]-2-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H27N3O2/c1-4-26(5-2)20-15-13-19(14-16-20)18-27(23-12-8-9-17-25-23)24(28)21-10-6-7-11-22(21)29-3/h6-17H,4-5,18H2,1-3H3 |
InChIキー |
TVFBQOVZLNMSLU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11298994.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11299000.png)
![7,8-dimethyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299002.png)
![N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299008.png)
![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11299017.png)

![N-(2-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11299031.png)
![N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11299036.png)

![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11299040.png)
![N-(3-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11299058.png)
![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11299069.png)
![2-methyl-N-{2-[5-oxo-3-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B11299078.png)

